methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst . Another approach involves the use of transition-metal catalysts and photoredox reactions to achieve regioselective synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-ethyl-3-methylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-10-5-7(6(2)9-10)8(11)12-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSGGDXXYZQRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176598 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123374-29-8 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123374-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-ethyl-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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